2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Overview
Description
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been associated with a range of effects, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The aldehyde group is introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.
Reduction: 2-Hydroxy-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Hydroxy-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific combination of an imidazole ring and an aldehyde group, which imparts distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJXBRTXLUDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-59-8 | |
Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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